

# [Compound Name] chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Mbamg*

Cat. No.: *B1211513*

[Get Quote](#)

An In-depth Technical Guide on Osimertinib: Chemical Structure and Properties

## Introduction

Osimertinib, marketed under the brand name Tagrisso®, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).<sup>[1][2][3]</sup> It has been specifically designed to target both the common sensitizing EGFR mutations (exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.<sup>[4][5]</sup> A key feature of osimertinib is its lower activity against wild-type EGFR, which is thought to contribute to a more favorable toxicity profile compared to earlier-generation inhibitors.<sup>[6]</sup> This guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols for osimertinib, tailored for researchers, scientists, and drug development professionals.

## Chemical Structure and Physicochemical Properties

Osimertinib is a mono-anilino-pyrimidine compound.<sup>[4][6]</sup> Its chemical name is N-(2-{2-dimethylaminoethyl-methylamino}-4-methoxy-5-{{4-(1-methylindol-3-yl)pyrimidin-2-yl}amino}phenyl)prop-2-enamide.<sup>[2]</sup> The molecule's structure includes a reactive acrylamide group that forms a covalent bond with the cysteine-797 residue in the ATP-binding site of mutant EGFR.<sup>[4][7]</sup>

## Chemical Structure

| Identifier        | Value                                                                                                              |
|-------------------|--------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | N-(2-{--INVALID-LINK--amino}-4-methoxy-5-([4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino)phenyl)prop-2-enamide[2] |
| Synonyms          | AZD9291, Mereletinib[8]                                                                                            |
| CAS Number        | 1421373-65-0[8]                                                                                                    |
| Molecular Formula | C28H33N7O2[2][8][9]                                                                                                |
| Molecular Weight  | 499.61 g/mol [2][9]                                                                                                |

## Physicochemical Properties

| Property   | Value                                         | Source |
|------------|-----------------------------------------------|--------|
| Form       | Crystalline solid (as mesylate salt)          | [10]   |
| Solubility | Slightly soluble in water (3.1 mg/mL at 37°C) | [10]   |
| pKa        | 9.5 (aliphatic amine), 4.4 (aniline)          | [10]   |

## Pharmacological Properties

Osimertinib exhibits a distinct pharmacokinetic profile characterized by slow absorption, extensive distribution, and a long half-life.

## Pharmacokinetic Parameters

| Parameter                               | Value                                             | Source                                                        |
|-----------------------------------------|---------------------------------------------------|---------------------------------------------------------------|
| Bioavailability                         | 70% (90% CI 67, 73)                               | <a href="#">[10]</a>                                          |
| Time to Peak (Tmax)                     | Median 6 hours (range 3-24 hours)                 | <a href="#">[10]</a> <a href="#">[11]</a>                     |
| Apparent Volume of Distribution (Vss/F) | 918 L                                             | <a href="#">[10]</a> <a href="#">[12]</a>                     |
| Plasma Protein Binding                  | Likely high (based on physicochemical properties) | <a href="#">[10]</a>                                          |
| Apparent Plasma Clearance (CL/F)        | 14.3 L/h                                          | <a href="#">[10]</a> <a href="#">[12]</a>                     |
| Terminal Half-life (t1/2)               | Approximately 48 hours                            | <a href="#">[2]</a> <a href="#">[12]</a> <a href="#">[13]</a> |
| Metabolism                              | Primarily via CYP3A4 and CYP3A5                   | <a href="#">[10]</a> <a href="#">[14]</a>                     |
| Excretion                               | Feces (68%), Urine (14%)                          | <a href="#">[2]</a>                                           |

## Mechanism of Action

Osimertinib is a targeted therapy that potently and selectively inhibits mutant forms of EGFR.[\[4\]](#) [\[15\]](#) It forms a covalent bond with the cysteine-797 residue within the ATP-binding pocket of EGFR, leading to irreversible inhibition of the receptor's kinase activity.[\[4\]](#)[\[16\]](#) This action blocks downstream signaling pathways crucial for cancer cell proliferation and survival, namely the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[\[16\]](#) A key advantage of osimertinib is its selectivity for sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[\[4\]](#)



[Click to download full resolution via product page](#)

EGFR signaling pathway and Osimertinib's point of inhibition.

## Experimental Protocols

The following are generalized protocols for key experiments used in the characterization of osimertinib.

### Synthesis of Osimertinib Mesylate

This protocol describes a common synthetic route for osimertinib.[\[5\]](#)[\[17\]](#)

- Friedel-Crafts Arylation: React N-methylindole with dichloropyrimidine to form the 3-pyrazinyl indole intermediate.[\[17\]](#)
- SNAr Reaction (First): Couple the 3-pyrazinyl indole with a suitable nitroaniline to yield an aminopyrazine intermediate.[\[17\]](#)
- SNAr Reaction (Second): React the aminopyrazine intermediate with N,N,N'-trimethylethylenediamine.[\[17\]](#)
- Nitro Reduction: Reduce the nitro group on the triaminated arene intermediate using iron in an acidic medium.[\[17\]](#)
- Acylation and Elimination: Acylate the resulting amine with 3-chloropropanoyl chloride, followed by an in-situ elimination reaction to form the acrylamide moiety of osimertinib.[\[5\]](#)[\[18\]](#)
- Salt Formation: Treat the final compound with methanesulfonic acid to produce osimertinib mesylate.[\[5\]](#)[\[17\]](#)

### In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the inhibitory potency (IC50) of osimertinib against various EGFR kinase domains.[\[6\]](#)

- Reagents and Materials:
  - Recombinant human EGFR kinase domains (wild-type and mutant forms).
  - ATP and a suitable peptide substrate.
  - Osimertinib stock solution (in DMSO).

- Kinase assay buffer.
- Detection reagent (e.g., ADP-Glo™ Kinase Assay).
- Procedure:
  - Prepare a serial dilution of osimertinib in the assay buffer.
  - In a 96-well plate, add the EGFR enzyme, the peptide substrate, and the diluted osimertinib.
  - Initiate the kinase reaction by adding ATP.
  - Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
  - Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
  - Plot the percentage of inhibition against the logarithm of osimertinib concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.



[Click to download full resolution via product page](#)

Workflow for an in vitro kinase inhibition assay.

## Western Blotting for Pathway Analysis

This protocol is used to assess the effect of osimertinib on the phosphorylation of EGFR and its downstream effectors.[\[19\]](#)

- Cell Culture and Treatment:
  - Culture NSCLC cells harboring relevant EGFR mutations (e.g., H1975: L858R/T790M).

- Treat the cells with varying concentrations of osimertinib for a specified duration (e.g., 2 hours).
- Protein Extraction:
  - Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
  - Determine the protein concentration using a BCA assay.
- SDS-PAGE and Transfer:
  - Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
  - Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.
  - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection:
  - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

## Quantitative Data Summary

### In Vitro Potency (IC50)

| Cell Line      | EGFR Mutation Status | Osimertinib IC50 (nM) | Source              |
|----------------|----------------------|-----------------------|---------------------|
| H1975          | L858R/T790M          | <15                   | <a href="#">[4]</a> |
| PC-9VanR       | ex19del/T790M        | <15                   | <a href="#">[4]</a> |
| Wild-Type EGFR | -                    | 480–1865              | <a href="#">[4]</a> |

## Clinical Efficacy (AURA and AURA2 Studies)

| Parameter                     | Value                                         | Source               |
|-------------------------------|-----------------------------------------------|----------------------|
| Patient Population            | Metastatic EGFR T790M mutation–positive NSCLC | <a href="#">[11]</a> |
| Objective Response Rate (ORR) | 57% (95% CI, 50–64; AURA extension)           | <a href="#">[11]</a> |
| Objective Response Rate (ORR) | 61% (95% CI, 54–68; AURA2)                    | <a href="#">[11]</a> |

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. Osimertinib - Wikipedia [en.wikipedia.org](https://en.wikipedia.org)
- 3. Facebook [cancer.gov](https://cancer.gov)
- 4. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)
- 5. mdpi.com [mdpi.com](https://mdpi.com)
- 6. [benchchem.com](http://benchchem.com) [benchchem.com]

- 7. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 8. Osimertinib | C28H33N7O2 | CID 71496458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [precision.fda.gov]
- 10. tga.gov.au [tga.gov.au]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Population Pharmacokinetics of Osimertinib in Patients With Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic and dose-finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 16. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 17. Osimertinib mesylate synthesis - chemicalbook [chemicalbook.com]
- 18. WO2021111462A1 - An improved process for the preparation of osimertinib mesylate - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [[Compound Name] chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1211513#compound-name-chemical-structure-and-properties]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)